

BAY 11-7082 as an IKK inhibitor

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Compound of Interest		
Compound Name:	BAY 11-7082	
Cat. No.:	B1667768	Get Quote

An In-Depth Technical Guide to BAY 11-7082 as an IKK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 11-7082 is a widely utilized small molecule inhibitor primarily recognized for its anti-inflammatory properties. It functions as a selective and irreversible inhibitor of the nuclear factor-κB (NF-κB) signaling pathway by preventing the tumor necrosis factor-α (TNF-α)-induced phosphorylation of IκBα, the inhibitory subunit of NF-κB.[1][2] This action blocks the subsequent release and nuclear translocation of active NF-κB, thereby downregulating the expression of numerous pro-inflammatory and cell survival genes.[3][4] Beyond its canonical effect on the IKK/NF-κB axis, emerging research has revealed that **BAY 11-7082** possesses a multi-targeted profile, notably inhibiting the NLRP3 inflammasome, ubiquitin-specific proteases (USPs), and other signaling cascades.[3][5][6] This guide provides a comprehensive technical overview of **BAY 11-7082**, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and the signaling pathways it modulates.

Chemical Properties



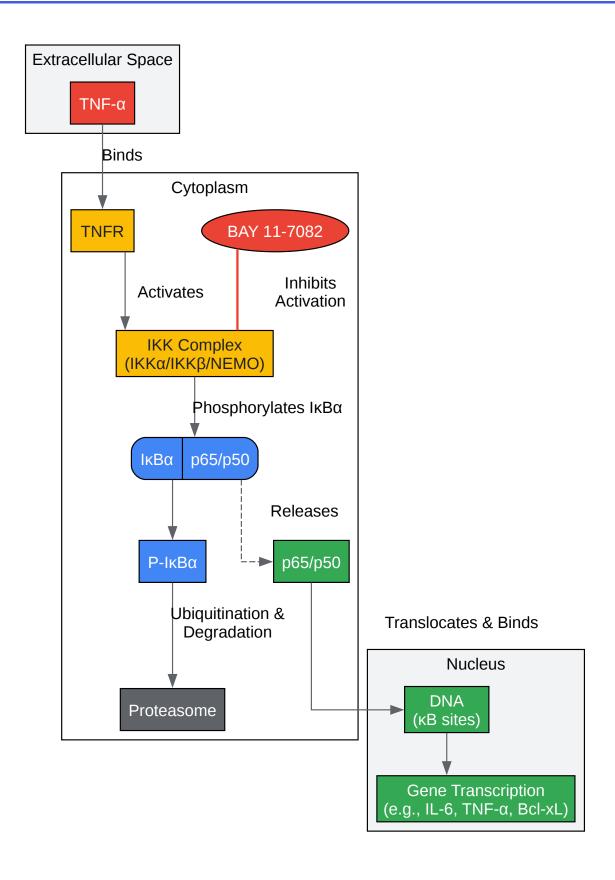
Property	Value	Reference
Chemical Name	(E)-3-(4- Methylphenylsulfonyl)-2- propenenitrile	[7]
Alternate Names	BAY 11-7821	[6]
CAS Number	19542-67-7	[7]
Molecular Formula	C10H9NO2S	[7]
Molecular Weight	207.25 g/mol	[7]
Appearance	Crystalline solid	[1]
Solubility	Soluble in DMSO (~25 mg/ml), DMF (~25 mg/ml), and Ethanol (~0.20 mg/ml)	[1]

Mechanism of Action Inhibition of the Canonical NF-κB Pathway

The primary and most characterized mechanism of **BAY 11-7082** is the irreversible inhibition of TNF- α -induced IkB α phosphorylation.[1][2] In the canonical NF-kB pathway, stimuli like TNF- α activate the IkB kinase (IKK) complex. IKK then phosphorylates IkB α , tagging it for ubiquitination and subsequent proteasomal degradation. This degradation releases the p50/p65 NF-kB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target genes.

BAY 11-7082 effectively prevents the IKK-mediated phosphorylation of IκBα.[4] This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking NF-κB's nuclear translocation and transcriptional activity.[3] While widely referred to as an IKK inhibitor, some studies suggest **BAY 11-7082** does not inhibit the IKK complex directly in in vitro kinase assays but rather suppresses its activation within the cellular environment.[8]





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Canonical NF-kB pathway inhibition by **BAY 11-7082**.



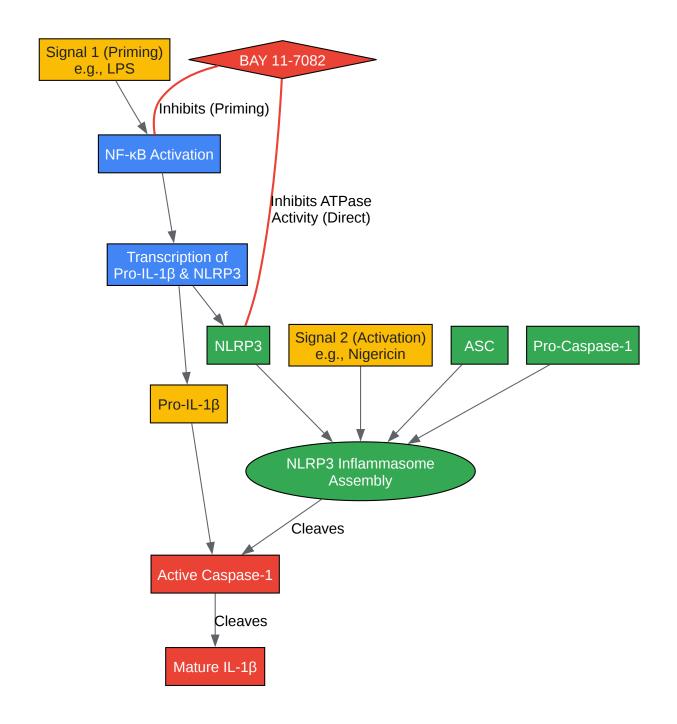
Inhibition of the NLRP3 Inflammasome

BAY 11-7082 also functions as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of pro-inflammatory cytokines IL-1 β and IL-18.[3][5] The activation of the NLRP3 inflammasome is a two-step process: a "priming" signal, often mediated by NF- κ B, which upregulates the expression of NLRP3 and pro-IL-1 β , and an "activation" signal that triggers the assembly of the inflammasome complex.

BAY 11-7082 can inhibit the inflammasome through two distinct mechanisms:

- Indirect Inhibition: By blocking the NF-kB pathway, it prevents the initial priming step required for the expression of inflammasome components.[3]
- Direct Inhibition: It has been shown to directly block the ATPase activity of the NLRP3 sensor, which is essential for its activation and the assembly of the inflammasome complex.
 [3]





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Dual inhibition of the NLRP3 inflammasome pathway by **BAY 11-7082**.



Other Molecular Targets

In addition to its primary effects, **BAY 11-7082** has been shown to inhibit other proteins and pathways, which may contribute to its broad biological activity and potential off-target effects:

- Ubiquitin-Specific Proteases (USPs): It inhibits USP7 and USP21.[2][6][9]
- E2/E3 Ubiquitin Enzymes: It can inactivate the E2-conjugating enzymes Ubc13 and UbcH7, as well as the E3 ligase LUBAC.[6][8]
- Other Transcription Factors: It can suppress the activation of Activator Protein-1 (AP-1),
 Interferon Regulatory Factor-3 (IRF-3), and Signal Transducer and Activator of Transcription-1 (STAT-1).[5][10]

Quantitative Data

Table 1: Inhibitory Potency of BAY 11-7082



Target / Process	IC50 Value	Cell Type <i>l</i> Condition	Reference
TNFα-induced IκBα Phosphorylation	~10 μM	Tumor Cells	[6][9][11]
TNFα-induced Adhesion Molecule Expression	5-10 μΜ	Human Endothelial Cells	[1]
Ubiquitin-Specific Protease 7 (USP7)	0.19 μΜ	In vitro	[2][6][9]
Ubiquitin-Specific Protease 21 (USP21)	0.96 μΜ	In vitro	[2][6][9]
HGC27 Gastric Cancer Cell Proliferation (48h)	6.72 nM	HGC27 Cells	[12]
MKN45 Gastric Cancer Cell Proliferation (48h)	11.22 nM	MKN45 Cells	[12]
Multiple Myeloma Cell Viability Reduction	2-4 μΜ	U266 Cells	[13]
Oral Squamous Carcinoma Cell Viability	5-30 μΜ	CAL27, HSC-2, SCC- 4 Cells	[14]

Table 2: Effect of BAY 11-7082 on Cytokine and Mediator Production

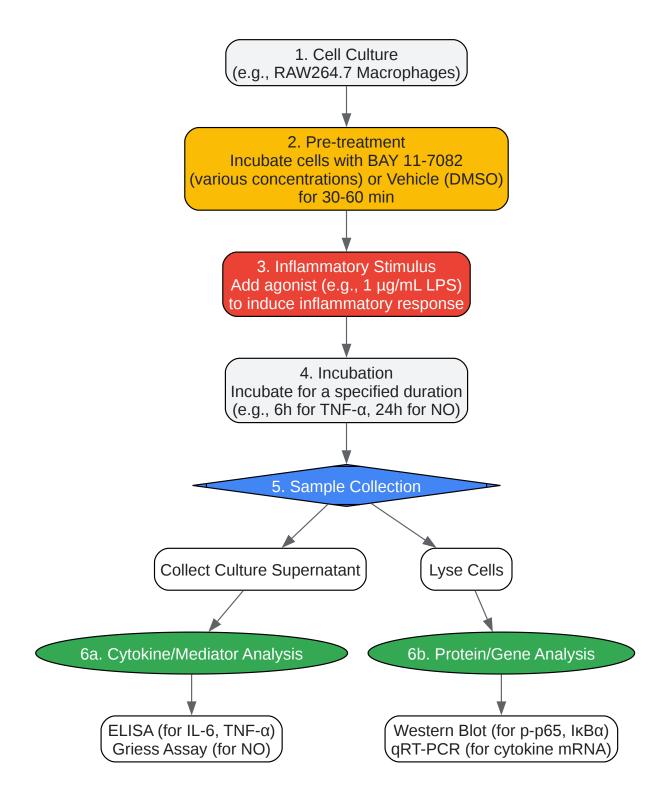


Mediator	Effect	Concentration	Cell Type <i>l</i> Model	Reference
Nitric Oxide (NO)	Strong Suppression	0-15 μΜ	LPS-treated RAW264.7	[10]
Prostaglandin E ₂ (PGE ₂)	Strong Suppression	0-15 μΜ	LPS-treated RAW264.7	[10]
TNF-α	Significant Decrease	50 μΜ	Skeletal Muscle	[6]
IL-1β	Significant Reduction	2.5-5 mg/kg in vivo	Oral Squamous Carcinoma Model	[14]
IL-6	Significant Inhibition	100 μΜ	Adipose Tissue	[6]
IL-8	Significant Inhibition	100 μΜ	Adipose Tissue	[6]
IL-23	Marked Suppression	20 mg/kg in vivo	Psoriasis-like Dermatitis Model	[5]

Experimental Protocols & Workflows General Experimental Workflow for Assessing AntiInflammatory Activity

The following diagram outlines a typical workflow to evaluate the efficacy of **BAY 11-7082** in a cell-based inflammation model.





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